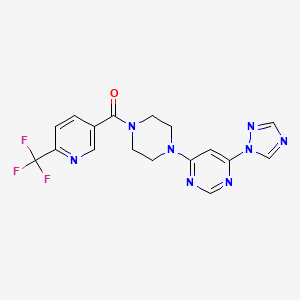

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N8O/c18-17(19,20)13-2-1-12(8-22-13)16(29)27-5-3-26(4-6-27)14-7-15(24-10-23-14)28-11-21-9-25-28/h1-2,7-11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAILQHJQVUXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A triazole ring, which is known for its biological activity.

- A pyrimidine moiety that contributes to its pharmacological properties.

- A piperazine linkage that enhances solubility and bioavailability.

- A trifluoromethyl group that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole and pyrimidine rings allow for binding to various biological macromolecules, potentially leading to the inhibition of enzymatic activity or modulation of signaling pathways.

Research indicates that compounds containing triazole and pyrimidine structures often exhibit:

- Antimicrobial properties.

- Anticancer effects through apoptosis induction in cancer cells.

- Anti-inflammatory activities by modulating cytokine production.

Anticancer Activity

A study evaluating similar triazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative | HCT-116 | 6.2 |

| Triazole Derivative | T47D | 27.3 |

Antimicrobial Activity

Triazole derivatives have also shown promising antimicrobial properties. In vitro studies have indicated that these compounds can inhibit the growth of various pathogenic bacteria, suggesting their potential as therapeutic agents against infections .

Case Studies

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A related study on pyridine derivatives showed that compounds could inhibit FGFR signaling pathways critical in tumorigenesis. The most potent derivative exhibited IC50 values ranging from 7 to 712 nM against different FGFR types .

- Selective Kinase Inhibition : Another study focused on the selective inhibition of TGF-β type I receptor kinase by triazole derivatives, which resulted in significant anti-fibrotic effects and enhanced oral bioavailability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The incorporation of the pyrimidine and piperazine groups enhances this activity. A study highlighted that derivatives of triazole-pyrimidine hybrids demonstrated potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | E. coli | 0.75 |

| Compound C | Pseudomonas aeruginosa | 1.0 |

Antifungal Properties

The triazole group is well-known for its antifungal activity. Studies have shown that compounds with this moiety can inhibit fungal growth effectively. For instance, derivatives similar to the compound have been reported to exhibit antifungal activity against pathogens like Candida albicans and Aspergillus niger with IC50 values in the low micromolar range .

Table 2: Antifungal Efficacy of Triazole Compounds

| Compound | Fungal Strain | IC50 (µM) |

|---|---|---|

| Compound D | C. albicans | 2.0 |

| Compound E | A. niger | 3.5 |

Anticancer Potential

Recent studies have explored the anticancer properties of triazole-containing compounds. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer and lung cancer cell lines . The mechanism often involves the inhibition of specific kinases associated with cancer progression.

Case Study: Inhibition of c-Met Kinase

A notable study demonstrated that triazole derivatives could inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. The compound exhibited an IC50 value of 4.2 nmol/L against wild-type c-Met and even lower values against mutant forms . This suggests a potential application in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrimidine-piperazine-triazole core of this compound?

- Methodological Answer : The pyrimidine-piperazine-triazole scaffold can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrimidine ring (6-position) can be functionalized with 1,2,4-triazole using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (40–60°C, DMF solvent) . Piperazine linkage is typically introduced via Buchwald-Hartwig amination or SNAr reactions, with yields optimized by using Pd catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- 1H NMR : The deshielded proton at the pyrimidine C6 position (δ ~8.5–9.0 ppm) confirms triazole substitution. Piperazine protons typically appear as multiplets at δ ~2.5–3.5 ppm, while the trifluoromethylpyridine proton resonates at δ ~8.0–8.3 ppm .

- 13C NMR : The carbonyl carbon (methanone) appears at δ ~165–170 ppm. Discrepancies in piperazine carbon shifts (δ ~45–55 ppm) may indicate conformational flexibility or impurities .

Q. What analytical techniques validate purity and stability under experimental conditions?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Retention times for the parent compound should align with theoretical logP values (estimated ~3.5–4.0) .

- Thermogravimetric Analysis (TGA) : Stability studies show decomposition above 200°C, indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. How can molecular docking studies predict target binding for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., PI3K, JAK) or microbial enzymes (e.g., Leishmania trypanothione reductase) based on structural analogs .

- Docking Workflow : Use AutoDock Vina with the trifluoromethylpyridine group as a hydrophobic anchor. The triazole-pyrimidine moiety may form hydrogen bonds with catalytic residues (e.g., Lys or Asp in ATP-binding pockets) . Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .

Q. How to address contradictory bioactivity data in antiparasitic assays?

- Methodological Answer :

- Case Study : If antitrypanosomal IC₅₀ values vary across studies (e.g., 1 µM vs. 10 µM), consider:

- Assay Conditions : Redox-active media may degrade the compound. Use anaerobic chambers or antioxidants (e.g., ascorbic acid) .

- Metabolite Interference : LC-MS/MS can detect metabolites (e.g., piperazine cleavage products) that may antagonize activity .

Q. What strategies optimize regioselectivity in triazole functionalization?

- Methodological Answer :

- Directing Groups : Install a nitro or methoxy group at the pyrimidine C4 position to sterically guide triazole coupling to C6 .

- Microwave Synthesis : Reduce reaction times (10–20 min vs. 24 h) and improve regioselectivity (>90% yield) using controlled microwave irradiation (100–150°C) .

Data Contradiction Analysis

Q. Why do computational vs. experimental logP values differ significantly?

- Methodological Answer :

- Computational Bias : Tools like ChemAxon may underestimate the electron-withdrawing effect of the trifluoromethyl group, leading to lower predicted logP. Validate with shake-flask assays (octanol/water partitioning) .

- Experimental Artifacts : Residual DMSO from synthesis can artificially increase hydrophilicity. Purify via column chromatography (SiO₂, ethyl acetate/hexane) before measurement .

Comparative Structural Analysis

Q. How does replacing piperazine with morpholine affect bioactivity?

- Methodological Answer :

- Case Study : Morpholine analogs (e.g., from ) show reduced antimicrobial activity due to decreased basicity (pKa ~5.5 vs. piperazine’s ~9.5), limiting membrane permeability.

- Structural Insight : Piperazine’s conformational flexibility allows better target engagement in hydrophobic pockets, as shown in SAR studies of similar methanone derivatives .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.